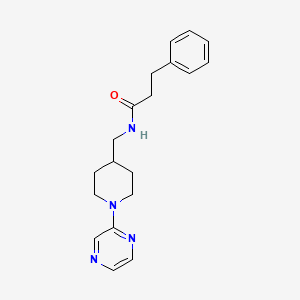

3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Description

3-Phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic compound featuring a propanamide backbone linked to a piperidine ring substituted with a pyrazine moiety at the 1-position and a benzyl group at the 3-position. This structure places it within the broader class of piperidine-based opioid analogs, which are characterized by modifications to the piperidine core and side chains to modulate receptor binding and pharmacological activity.

Properties

IUPAC Name |

3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVGBGGDISVDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.

-

Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as 3-bromopropionyl chloride, to introduce the propanamide moiety.

-

Coupling Reaction: : Finally, the phenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

-

Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or alkyl halides under acidic or basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide exhibit significant anticancer properties. A study on pyrazolo[3,4-b]pyridines, which share structural similarities, demonstrated their effectiveness as inhibitors of cyclin-dependent kinases (CDKs), essential for cell cycle regulation. Some derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

2. Neurological Disorders

The piperidine component of the compound is known for its neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating conditions like depression and anxiety . The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

3. Antimicrobial Properties

Compounds containing the pyrazinyl group have been associated with antimicrobial activity. Studies indicate that derivatives can act against a range of pathogens, including bacteria and fungi. This property opens avenues for developing new antibiotics or antifungal agents based on the structural framework of this compound .

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies involving derivatives of this compound showed promising results against HeLa and HCT116 cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.5 µM, indicating strong potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperidine-based compounds in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, supporting the hypothesis that this class of compounds could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The compound’s unique pyrazine substituent distinguishes it from other fentanyl-like analogs. Key structural analogs and their differences are summarized below:

Key Observations:

Pyrazine vs. This may influence potency and selectivity .

Phenethyl vs. Pyrazinylmethyl Linkers : Unlike most fentanyl analogs that use a phenethyl group (e.g., W-18, W-15 ), the pyrazinylmethyl linker in the target compound could alter pharmacokinetics, such as metabolic stability or blood-brain barrier penetration.

Pharmacological and Receptor Binding Insights

- Fentanyl Analogs: Compounds like Isobutyryl fentanyl and β-Methylfentanyl exhibit high MOR affinity due to lipophilic substituents (e.g., phenethyl or phenylpropyl groups), which enhance membrane permeability .

- Thiofentanyl : The thiophene moiety in Thiofentanyl increases electron-rich character, possibly enhancing π-π interactions with aromatic residues in MOR. Pyrazine, being electron-deficient, might shift binding dynamics .

- N-(2-Fluorophenyl)-Propanamide : Fluorination at the phenyl ring (as seen in this analog) is a common strategy to improve metabolic stability and bioavailability. The absence of fluorination in the target compound may result in faster hepatic clearance .

Biological Activity

3-Phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives, focusing on their pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the pyrazinyl and phenyl groups. Various methodologies, including microwave-assisted synthesis and classical heating, have been employed to optimize yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Research has shown that derivatives of compounds with similar structures exhibit antiviral properties. For instance, studies on 3-phenylpiperidine derivatives have demonstrated activity against HIV-1 and other viruses. Notably, some derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 µM to 100 µM in various cell lines .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentrations (MIC) were reported between 100 µg/mL to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

The mechanism underlying the biological activity of this compound is thought to involve interaction with specific viral enzymes or bacterial cell wall synthesis pathways. The presence of the piperidine moiety is crucial for binding interactions, while the pyrazinyl group may enhance lipophilicity, facilitating membrane permeability.

Case Studies

Several studies have explored the biological effects of this compound:

- Antiviral Studies : In a study evaluating a series of piperidine derivatives, it was found that compounds with a pyrazinyl substitution exhibited notable antiviral activities, particularly against HIV strains. The study utilized various assays to determine efficacy and cytotoxicity levels .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of synthesized derivatives against a panel of pathogens. The results indicated that modifications to the phenyl group significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 100 µg/mL .

Data Table: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | Target Pathogen/ Virus | CC50 (µM) | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | Antiviral | HIV-1 | 54 | N/A |

| Compound B | Antiviral | CVB-2 | 92 | N/A |

| Compound C | Antibacterial | E. coli | N/A | 200 |

| Compound D | Antifungal | C. albicans | N/A | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.